molecular formula C10H14S B3048280 3-n-Butylbenzenethiol CAS No. 16325-89-6

3-n-Butylbenzenethiol

Cat. No. B3048280
CAS RN: 16325-89-6
M. Wt: 166.29 g/mol
InChI Key: LPVIODAMAHTWHF-UHFFFAOYSA-N
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Description

3-n-Butylbenzenethiol is a chemical compound that is widely used in various scientific research applications. This compound is also known as 3-n-butylphenylthiol or 1-(3-Butylphenyl)ethanethiol. It is a colorless to yellowish liquid with a strong odor. The molecular formula of 3-n-Butylbenzenethiol is C10H14S, and its molecular weight is 166.28 g/mol.

Scientific Research Applications

Reaction Studies with Hydrocarbons

A study by Španěl & Smith (1998) explored the reactions of various aromatic and aliphatic hydrocarbons, including 3-n-butylbenzenethiol, with H3O+, NO+, and O2+. The research focused on the reaction mechanisms and rate coefficients of these hydrocarbons, which are crucial for understanding chemical interactions in various industrial and environmental processes.

Nanocluster Research

In the realm of nanocluster research, 3-n-butylbenzenethiol was used in studies involving gold quantum boxes. Zeng et al. (2016) detailed the synthesis and structure determination of gold nanoclusters protected by 3-n-butylbenzenethiol. This research contributes to understanding the size-dependent properties and periodicities in metal nanoclusters, which are vital for their application in catalysis and material science.

Endocrine Disruption Studies

Although not directly involving 3-n-butylbenzenethiol, research by Routledge et al. (1998) on butylparaben, a structurally related compound, showed its weak estrogenic activity. This is significant in environmental and health contexts, highlighting the potential endocrine-disrupting properties of similar compounds.

Organometallic Chemistry

In organometallic chemistry, studies like those conducted by Yearwood et al. (2000) have explored the reactions of organoindium thiolates, closely related to 3-n-butylbenzenethiol. These studies provide insights into the synthesis and structural characteristics of these compounds, which have implications in materials science and catalysis.

Ligand Effects in Metal Clusters

Elucidating ligand effects in thiolate-protected metal clusters by Hossain et al. (2019) revealed how ligands like 3-n-butylbenzenethiol affect the properties of metal clusters. This research is crucial for tailoring the properties of metal clusters for specific applications in nanotechnology and catalysis.

properties

IUPAC Name

3-butylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVIODAMAHTWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601799
Record name 3-Butylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16325-89-6
Record name 3-Butylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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